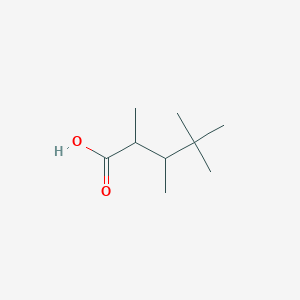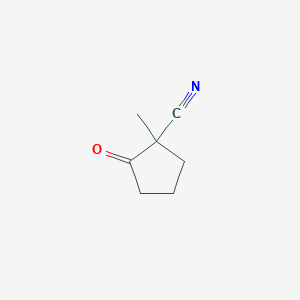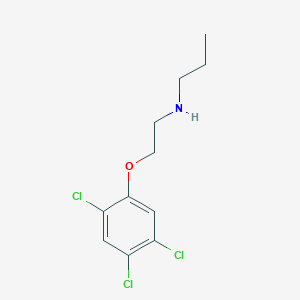
2,3,4,4-Tetramethylpentanoic acid
Übersicht
Beschreibung
2,3,4,4-Tetramethylpentanoic acid is a chemical compound with the molecular formula C9H18O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanoic acid backbone with four methyl groups attached to the 2nd, 3rd, and 4th carbon atoms . The InChI code for this compound is 1S/C9H18O2/c1-6(8(10)11)7(2)9(3,4)5/h6-7H,1-5H3, (H,10,11) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 158.24 . The melting point is reported to be between 102-103°C . The compound is expected to have properties typical of carboxylic acids, including the ability to form hydrogen bonds and its reactivity as an acid .Wissenschaftliche Forschungsanwendungen
Selective Extraction and Separation of Iron(III) : 4-Methylpentan-2-ol, a related compound to 2,3,4,4-Tetramethylpentanoic acid, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping iron(III) with water and determining it titrimetrically (Gawali & Shinde, 1974).
Stereoselective Radical-Radical Disproportionation : In a study exploring stereoselectivity in chemical reactions, it was found that radicals α to the carbonyl of ethyl 3,4,4-trimethylpentanoate (a compound structurally similar to this compound) couple with little stereoselectivity. This has implications for understanding chemical reaction mechanisms and for the synthesis of stereospecific compounds (Porter & Rosenstein, 1993).
Identification in Wine and Alcoholic Beverages : A method was developed to analyze compounds including 4-methylpentanoic acids in wine and other alcoholic beverages. This method uses solid phase extraction and gas chromatography-mass spectrometry, indicating the relevance of this compound in food chemistry and quality control (Gracia-Moreno, Lopez, & Ferreira, 2015).
Inhibitors of Nitric Oxide Synthase : Compounds related to this compound have been studied for their role as inhibitors of nitric oxide synthases. This research is significant in the field of biochemistry, particularly in understanding and potentially treating conditions related to nitric oxide synthase activity (Ulhaq et al., 1998).
- .app/papers/identification-quantification-aerosol-polar-oxygenated-jaoui/4b9eab63e66f5be6a138dc0726fc3ef7/?utm_source=chatgpt).
- Neopentane Cracking over Solid Acids : Research into the cracking of alkanes, using neopentane as a probe, investigated whether catalyst protons can attack the C-C and/or the C-H σ-bonds. This study provides insights into the mechanisms of alkane cracking, a process relevant to this compound derivatives (Lombardo, Pierantozzi, & Hall, 1988).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2,3,4,4-Tetramethylpentanoic acid are not available, it’s worth noting that similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds . Therefore, future research may focus on exploring its potential applications in these areas.
Eigenschaften
IUPAC Name |
2,3,4,4-tetramethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(8(10)11)7(2)9(3,4)5/h6-7H,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQGPFOFKOXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300863 | |
| Record name | 2,3,4,4-Tetramethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67731-84-4 | |
| Record name | 2,3,4,4-Tetramethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67731-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,4-Tetramethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4-tetramethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[3,2-C][1,2,4]triazin-4-OL](/img/structure/B3385864.png)




![4-[(4-Chlorobenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3385892.png)


![1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one](/img/structure/B3385916.png)
![4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3385921.png)
